Selank

描述

属性

IUPAC Name |

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDTXGMXNXBGBZ-YVHUGQOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N11O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029276 |

Source

|

| Record name | Selank | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129954-34-3 |

Source

|

| Record name | Selank | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129954343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selank | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Selank Peptide: A Deep Dive into its Mechanism of Action in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin.[1] Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, this compound has garnered significant interest for its pronounced anxiolytic and nootropic (cognitive-enhancing) effects.[1][2] Notably, it appears to achieve these effects without the sedative, amnestic, and addictive properties associated with traditional anxiolytics like benzodiazepines.[3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound within the central nervous system (CNS), consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support further research and drug development.

The therapeutic potential of this compound lies in its ability to modulate several key neurochemical systems simultaneously. Its primary mechanisms of action include the allosteric modulation of GABAergic neurotransmission, inhibition of enkephalin-degrading enzymes, upregulation of brain-derived neurotrophic factor (BDNF) expression, and modulation of monoamine neurotransmitter levels.[4]

Core Mechanisms of Action

Modulation of the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, playing a crucial role in regulating neuronal excitability and anxiety. This compound's anxiolytic properties are strongly linked to its interaction with this system.

Positive Allosteric Modulation of GABA-A Receptors: this compound functions as a positive allosteric modulator of GABA-A receptors. It does not bind to the primary GABA binding site but rather to a distinct, allosteric site on the receptor complex. This binding enhances the effect of GABA, potentiating the inhibitory response. Studies using [3H]GABA radioligand binding assays have shown that this compound can increase the number of specific binding sites for GABA (Bmax) without significantly affecting the receptor's affinity for GABA (Kd). This suggests a mechanism that alters receptor availability or conformation.

Gene Expression Regulation: this compound has been demonstrated to influence the expression of genes involved in GABAergic neurotransmission. In studies on the rat frontal cortex, intranasal administration of this compound led to significant changes in the mRNA levels of various genes encoding GABA-A receptor subunits, transporters, and other proteins involved in neurotransmission.

Inhibition of Enkephalin-Degrading Enzymes

Enkephalins are endogenous opioid peptides that play a role in pain modulation and emotional regulation. Their signaling is terminated by rapid degradation by enzymes known as enkephalinases. This compound has been shown to inhibit these enzymes, thereby prolonging the action of endogenous enkephalins. This mechanism is believed to contribute to its anxiolytic and stress-reducing effects.

Clinical studies in patients with generalized anxiety disorder (GAD) have shown a correlation between the anxiolytic effect of this compound and an increase in the half-life of leu-enkephalin in the blood.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity, which are fundamental processes for learning and memory. This compound's nootropic effects are strongly associated with its ability to rapidly increase the expression of BDNF in the hippocampus, a key brain region for memory formation. Intranasal administration of this compound has been shown to regulate BDNF gene expression in the rat hippocampus.

This upregulation of BDNF is thought to enhance synaptic plasticity and facilitate the formation and consolidation of memories, thereby improving cognitive function.

Modulation of Monoamine Neurotransmitters

This compound also influences the levels and metabolism of monoamine neurotransmitters such as serotonin and dopamine, which are critical for mood regulation, motivation, and cognitive function. The effects of this compound on these systems can be complex and may depend on the baseline state of the system. In some preclinical models, this compound has been shown to normalize serotonin levels in the brain. Biochemical studies have indicated that a single administration of this compound can lead to significant changes in the levels of noradrenaline, dopamine, serotonin, and their metabolites in the rat brain.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibition of Enkephalin-Degrading Enzymes

| Parameter | Value | Test System | Reference |

| IC50 (Leu-enkephalin hydrolysis) | ~15-20 µM | Human Serum |

Table 2: Effects on BDNF Expression in Rat Hippocampus

| Administration Route | Dose | Time Point | Effect on BDNF mRNA | Effect on BDNF Protein | Reference |

| Intranasal | 250 µg/kg | 3 hours | Increased | Not specified | |

| Intranasal | 500 µg/kg | 3 hours | Increased | Not specified | |

| Intranasal | 250 µg/kg | 24 hours | Not specified | Increased | |

| Intranasal | 500 µg/kg | 24 hours | Not specified | Increased |

Table 3: Effects on Gene Expression in Rat Frontal Cortex (1 hour post-administration of 300 µg/kg this compound)

| Gene | Fold Change | Function | Reference |

| Drd1a | Altered | Dopamine Receptor D1 | |

| Drd2 | Altered | Dopamine Receptor D2 | |

| Slc6a13 | Altered | GABA Transporter | |

| Ptgs2 | Altered | Prostaglandin-Endoperoxide Synthase 2 |

Note: The term "Altered" is used as the specific fold change was not detailed in the abstract.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the effect of this compound on the binding of [3H]GABA to GABA-A receptors in rat brain membranes.

Materials:

-

Rat brain tissue

-

[3H]GABA (radioligand)

-

Unlabeled GABA

-

This compound

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in binding buffer and recentrifuging. Repeat this step.

-

Resuspend the final pellet in binding buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of [3H]GABA, and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a saturating concentration of unlabeled GABA.

-

Incubate the tubes at 4°C to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression to determine Bmax and Kd values.

-

Assay for Inhibition of Enkephalin-Degrading Enzymes

Objective: To determine the IC50 of this compound for the inhibition of enkephalinase activity in human serum.

Materials:

-

Human serum

-

Leucine-enkephalin (substrate)

-

This compound at various concentrations

-

Reaction buffer (e.g., Tris-HCl)

-

Stopping solution (e.g., perchloric acid)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzymatic Reaction:

-

Pre-incubate human serum with varying concentrations of this compound in the reaction buffer at 37°C.

-

Initiate the reaction by adding leucine-enkephalin.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the stopping solution.

-

-

HPLC Analysis:

-

Centrifuge the samples to pellet precipitated proteins.

-

Inject the supernatant into the HPLC system.

-

Separate the undegraded leucine-enkephalin from its metabolites using a suitable gradient of mobile phase (e.g., acetonitrile and water with a modifying agent).

-

Detect the components using a UV detector.

-

-

Data Analysis:

-

Quantify the peak area of the undegraded leucine-enkephalin.

-

Calculate the percentage of inhibition for each this compound concentration compared to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA levels of genes related to the GABAergic system in the rat frontal cortex following this compound administration.

Materials:

-

Male Wistar rats

-

This compound solution

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target and reference genes

-

qPCR instrument

Procedure:

-

Animal Treatment:

-

Administer this compound intranasally (e.g., 300 µg/kg) to the experimental group and a vehicle to the control group.

-

-

Tissue Collection:

-

At specific time points (e.g., 1 and 3 hours) post-administration, euthanize the animals and dissect the frontal cortex.

-

Immediately freeze the tissue in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the tissue using a commercial kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a master mix, primers for the target genes (e.g., GABA-A receptor subunits) and stable reference genes (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Use a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the geometric mean of the reference genes.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Signaling Pathways and Logical Relationships

Conclusion and Future Directions

This compound exhibits a complex and multifaceted mechanism of action in the central nervous system, contributing to its unique profile as a non-sedating anxiolytic with nootropic properties. Its ability to positively modulate the GABAergic system, inhibit enkephalin degradation, upregulate BDNF, and influence monoamine neurotransmitters highlights its potential as a therapeutic agent for anxiety disorders, stress-related conditions, and cognitive deficits.

For drug development professionals and researchers, this compound presents a compelling case for further investigation. Future research should focus on:

-

Elucidating the precise binding site of this compound on the GABA-A receptor and its interaction with different receptor subunit compositions.

-

Obtaining more detailed quantitative data on the changes in monoamine levels and their metabolites in various brain regions following this compound administration, ideally through techniques like in vivo microdialysis.

-

Conducting further clinical trials to establish the efficacy and safety of this compound in a broader range of anxiety and cognitive disorders.

-

Exploring the interplay between its neurotropic and immunomodulatory effects in the context of neuroinflammation and stress-related pathologies.

By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can better harness its therapeutic potential for the development of novel and improved treatments for a variety of neurological and psychiatric conditions.

References

An In-depth Technical Guide on the Anxiolytic Properties of Selank and Its Synthetic Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles compared to traditional anxiolytics like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). Selank, a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg-Pro-Gly-Pro), has emerged as a promising candidate due to its pronounced anxiolytic effects without the typical sedative, myorelaxant, and addictive properties associated with conventional treatments.[1] This technical guide provides a comprehensive overview of the anxiolytic properties of this compound and its analogues, focusing on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound's anxiolytic activity is multifaceted, involving the modulation of several key neurotransmitter and neurotrophic systems in the brain.

-

GABAergic System Modulation: A primary mechanism of this compound's anxiolytic effect is its positive allosteric modulation of GABA-A receptors.[2][3] Unlike benzodiazepines, which bind to a specific site on the receptor, this compound is thought to interact with the GABA-A receptor at a different allosteric site. This interaction enhances the binding of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) to its receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction of neuronal excitability and a calming effect. Studies have shown that this compound can influence the expression of genes encoding various subunits of the GABA-A receptor.

-

Monoamine System Regulation: this compound has been shown to modulate the levels of key monoamine neurotransmitters, including serotonin and dopamine, in various brain regions. Its effects on these systems are complex and can depend on the baseline state of the neurochemical systems. For instance, in rats subjected to antenatal hypoxia, this compound administration restored the balance between the serotoninergic and noradrenergic systems.

-

Enkephalinase Inhibition: this compound is an inhibitor of enkephalin-degrading enzymes, with a reported IC50 of 15 µM for plasma enkephalin hydrolysis. Enkephalins are endogenous opioid peptides with anxiolytic and analgesic properties. By inhibiting their degradation, this compound may increase the levels and prolong the action of these endogenous anxiolytics.

-

Brain-Derived Neurotrophic Factor (BDNF) Regulation: this compound has been demonstrated to upregulate the expression of BDNF, a neurotrophin crucial for neuronal survival, plasticity, and cognitive function, in the hippocampus. The BDNF signaling pathway is implicated in the pathophysiology of anxiety, and its modulation by this compound may contribute to its long-term anxiolytic and nootropic effects.

Data Presentation: Quantitative Anxiolytic Effects

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the anxiolytic properties of this compound.

Table 1: Preclinical Studies on the Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) Test

| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |

| Wistar Rats (under unpredictable chronic mild stress) | 300 µg/kg | Intranasal | Did not significantly differ from pre-stress values in time spent in open arms. | |

| Wistar Rats (no stress) | 300 µg/kg | Intranasal | Less pronounced deterioration of anxiety indicators compared to saline and diazepam. | |

| Wistar Rats (alcohol withdrawal) | 0.3 mg/kg | Intraperitoneal | Eliminated anxiety induced by alcohol withdrawal. | |

| BALB/c Mice | 100 µg/kg | Not Specified | Produced an anxiolytic effect. | |

| Sprague-Dawley Rats | Not Specified | Not Specified | Increased time spent in the open arms compared to vehicle. |

Table 2: Preclinical Studies on the Anxiolytic Effects of this compound in the Open-Field Test (OFT)

| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |

| BALB/c Mice | 100 µg/kg | Not Specified | Produced an anxiolytic effect. | |

| C57Bl/6 Mice | 100 µg/kg | Not Specified | No effect on behavioral reactions. | |

| Adult Rats (antenatal hypoxia) | 300 µg/kg | Intraperitoneal | Normalized the level of investigative activity. | |

| Rats (social stress) | Not Specified | Not Specified | Increased horizontal motor activity by an average of 30% in aggressive rats and almost 30% in submissive rats. |

Table 3: Clinical Studies on the Anxiolytic Effects of this compound

| Condition | Number of Patients | Comparator | Key Findings | Reference |

| Generalized Anxiety Disorder (GAD) and Neurasthenia | 62 (30 on this compound) | Medazepam | Similar anxiolytic effects to medazepam, with additional anti-asthenic and psychostimulant effects. | |

| Generalized Anxiety Disorder (GAD) | 70 | Phenazepam (combination therapy) | Enhanced therapeutic effect and reduced side effects of phenazepam. |

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.

-

Procedure:

-

Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

The animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session using a video camera mounted above the maze.

-

The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

-

-

Parameters Measured:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (cm)

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Open-Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

-

Procedure:

-

Animals are habituated to the testing room.

-

The animal is placed in the center of the open field.

-

Behavior is recorded for a specified period (e.g., 5-10 minutes) using a video tracking system.

-

The apparatus is cleaned between trials.

-

-

Parameters Measured:

-

Time spent in the center zone (s)

-

Distance traveled in the center zone (cm)

-

Number of entries into the center zone

-

Total distance traveled (cm)

-

Rearing frequency

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent and activity in the center of the arena.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamine Measurement

This method is used for the quantitative analysis of monoamine neurotransmitters and their metabolites in brain tissue.

-

Sample Preparation:

-

Brain tissue is dissected and homogenized in an appropriate buffer (e.g., perchloric acid).

-

The homogenate is centrifuged to pellet proteins.

-

The supernatant is filtered and injected into the HPLC system.

-

-

HPLC-ECD System:

-

A reversed-phase column is used for separation.

-

The mobile phase typically consists of a buffer, an ion-pairing agent, and an organic modifier.

-

An electrochemical detector is used for sensitive and selective detection of monoamines.

-

-

Quantification: The concentration of each monoamine is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Experimental Workflows

This compound's Anxiolytic Signaling Pathways

Experimental Workflow for Preclinical Anxiolytic Drug Screening

Conclusion

This compound represents a significant advancement in the field of anxiolytic research. Its unique multi-target mechanism of action, which includes the modulation of the GABAergic system, regulation of monoamine neurotransmitters, inhibition of enkephalinase, and upregulation of BDNF, distinguishes it from classical anxiolytics. The preclinical and clinical data accumulated to date strongly support its anxiolytic efficacy, coupled with a favorable safety profile that lacks the sedative and addictive properties of benzodiazepines. Further research into the downstream signaling cascades and the development of novel synthetic analogues will continue to expand our understanding of this promising class of anxiolytic peptides and their potential for the treatment of anxiety and stress-related disorders.

References

Neuroprotective Effects of Selank on Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin.[1][2] It has garnered significant attention for its multifaceted pharmacological profile, which includes anxiolytic, nootropic, and pronounced neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects on neuronal cells, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental methodologies. This compound's neuroprotective actions are primarily attributed to its ability to modulate key neurotransmitter systems, enhance the expression of neurotrophic factors, and regulate inflammatory and apoptotic pathways.[4] This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in the context of neurodegenerative diseases and neuronal injury.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a complex interplay of various signaling pathways. The primary mechanisms identified to date include:

-

Modulation of the GABAergic System: this compound is believed to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action helps to stabilize neuronal excitability and protect against excitotoxicity.

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to increase the expression of BDNF and its receptor, TrkB, in the hippocampus. The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, synaptic plasticity, and neurogenesis.

-

Inhibition of Enkephalin-Degrading Enzymes: this compound inhibits enzymes responsible for the breakdown of enkephalins, which are endogenous opioid peptides involved in pain regulation and mood. By prolonging the action of enkephalins, this compound may contribute to its stress-protective and neuroprotective effects.

-

Anti-Inflammatory and Antioxidant Effects: this compound has been observed to modulate the expression of inflammatory cytokines, such as IL-6, and may reduce oxidative stress in the brain, further protecting neurons from damage.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Gene Expression in the Rat Frontal Cortex

Data from Volkova et al. (2016). The study analyzed the expression of 84 genes involved in neurotransmission.

| Time Point | Number of Genes with Altered Expression | Key Affected Systems |

| 1 hour | 45 out of 84 | GABAergic system, Dopamine receptors, Serotonin receptors |

| 3 hours | 22 out of 84 | GABAergic system |

Table 2: Effects of this compound on Neurotrophic Factor Expression

| Parameter | Brain Region | Effect | Dosage | Animal Model | Reference |

| BDNF mRNA | Hippocampus | Increased | 250 and 500 µg/kg | Rat | |

| BDNF Protein | Hippocampus | Increased 24 hours post-administration | 250 and 500 µg/kg | Rat | |

| BDNF Protein | Hippocampus & Frontal Cortex | Prevention of ethanol-induced increase | 0.3 mg/kg/day for 7 days | Rat |

Table 3: Inhibition of Enkephalin-Degrading Enzymes by this compound

| Enzyme System | Test System | IC50 of this compound | Comparison | Reference |

| Enkephalin-degrading enzymes | Human Serum | ~15-20 µM | More potent than puromycin and bacitracin |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the general experimental workflows used to study its neuroprotective effects.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

Caption: General experimental workflows for in vivo and in vitro studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

In Vivo Administration of this compound in Rats

-

Animal Model: Male Wistar rats (average weight 200 g) are commonly used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Preparation: Dissolve lyophilized this compound diacetate in sterile, deionized water to the desired concentration (e.g., 10 mg/mL).

-

Administration: A single intranasal administration is performed. The typical dose is 300 µg/kg of body weight, administered in a small volume (e.g., 6 µl).

-

Tissue Collection: At specified time points (e.g., 1 and 3 hours post-administration), animals are euthanized by decapitation. The frontal cortex and hippocampus are rapidly dissected, frozen in liquid nitrogen, and stored at -70°C until analysis.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Isolation: Extract total RNA from the collected brain tissue using a commercial RNA extraction kit (e.g., RNeasy® Mini Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RT2 First Strand Kit, Qiagen).

-

qPCR Reaction:

-

Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., Bdnf, Ntrk2, GABA receptor subunits), and nuclease-free water.

-

Perform the qPCR reaction in a real-time PCR system (e.g., StepOnePlus™ Real-Time qPCR System, Life Technologies).

-

A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

-

-

Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to a stable housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.

Primary Neuronal Cell Culture for Neuroprotection Assays

-

Preparation of Culture Plates: Coat 96-well plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by washing with sterile deionized water.

-

Neuron Isolation: Isolate cortical or hippocampal neurons from embryonic day 17-18 (E17-E18) rat pups.

-

Cell Plating and Culture: Plate the dissociated neurons at a suitable density and culture in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.

-

This compound Treatment: Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2 hours) before inducing neuronal stress.

Cell Viability (MTT) Assay

-

Induction of Neuronal Stress: After pre-treatment with this compound, expose the neurons to a neurotoxic agent, such as glutamate (e.g., 50 µM) for 24 hours to induce excitotoxicity.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

ELISA for BDNF Protein Quantification

-

Sample Preparation: Prepare brain tissue homogenates in a suitable lysis buffer. Determine the total protein concentration of each sample using a BCA assay.

-

ELISA Procedure:

-

Use a commercial BDNF ELISA kit (e.g., from RayBiotech or Sigma-Aldrich).

-

Add standards and samples to the wells of the pre-coated microplate and incubate.

-

Wash the wells and add the biotinylated anti-BDNF antibody.

-

After another wash, add HRP-conjugated streptavidin.

-

Add the TMB substrate solution and incubate until color develops.

-

Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the BDNF concentration in the samples by comparing their absorbance to the standard curve.

Western Blot for Bcl-2 Protein Expression

-

Protein Extraction and Quantification: Extract total protein from neuronal cell cultures or brain tissue and quantify using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for a loading control protein (e.g., β-actin).

-

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the Bcl-2 signal to the loading control.

TUNEL Assay for Apoptosis Detection

-

Sample Preparation: Culture neuronal cells on coverslips. After treatment with this compound and induction of apoptosis, fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

TUNEL Reaction:

-

Incubate the samples with the TdT reaction mix, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

-

-

Staining and Visualization: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show nuclear green fluorescence.

Conclusion

This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the modulation of the GABAergic system, upregulation of BDNF, and inhibition of enkephalin-degrading enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound for a range of neurological disorders characterized by neuronal cell death. Future studies should focus on elucidating the downstream signaling pathways in more detail and translating these promising preclinical findings into clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

- 3. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Immunomodulatory Landscape of Selank and Tuftsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the immunomodulatory properties of the endogenous tetrapeptide tuftsin and its synthetic analogue, Selank. While both peptides share a common origin and exert influence over the immune system, their distinct structural characteristics lead to nuanced differences in their mechanisms of action and functional outcomes. This document details their relationship, comparative effects on key immune parameters, the experimental methodologies used to elucidate these effects, and the known signaling pathways through which they operate. Quantitative data are presented in tabular format for ease of comparison, and signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction: The this compound and Tuftsin Relationship

Tuftsin is a naturally occurring tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (TKPR). It is derived from the Fc fragment of the heavy chain of immunoglobulin G (IgG) and is known to stimulate the phagocytic activity of various immune cells.[1] this compound, a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro), is an analogue of tuftsin.[2] The addition of the Pro-Gly-Pro sequence to the C-terminus of the tuftsin sequence enhances this compound's metabolic stability, prolonging its biological activity.[3] While tuftsin's effects are primarily immunomodulatory, this compound exhibits a broader range of activities, including anxiolytic and nootropic effects, alongside its influence on the immune system.[4] This guide will focus on the comparative immunomodulatory roles of these two peptides.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of this compound and tuftsin on various immune parameters as reported in the scientific literature.

Table 1: Effect of this compound and Tuftsin on Cytokine Production

| Cytokine | Peptide | Cell Type/Model | Concentration/Dose | Change from Control | Reference |

| IL-1β | This compound | Rat serum (social stress model) | 100 mcg/kg/day (in vivo) | Decrease | [5] |

| IL-6 | This compound | Rat serum (social stress model) | 100 mcg/kg/day (in vivo) | Decrease | |

| IL-6 (gene expression) | This compound | Human peripheral blood cells (from patients with depression) | 10⁻⁷ M (in vitro) | Complete suppression | |

| TNF-α | This compound | Rat serum (social stress model) | 100 mcg/kg/day (in vivo) | Decrease | |

| IFN-γ | Tuftsin (retro-inverso analogue) | Human peripheral blood mononuclear cells (PBMCs) | 10⁻¹⁰ M (in vitro) | Increase | |

| TNF-α | Tuftsin (retro-inverso analogue) | Human peripheral blood mononuclear cells (PBMCs) | 10⁻¹⁰ M (in vitro) | Increase |

Table 2: Effect of this compound and Tuftsin on Phagocytosis

| Peptide | Cell Type | Assay | Concentration | Outcome | Reference |

| Tuftsin | Human polymorphonuclear leukocytes (PMNs) | Flow cytometry (fluorescent microspheres) | 5 µg/mL | Increased number of particles engulfed | |

| Tuftsin | Murine Kupffer cells | Microscopy (fluorescent microspheres) | 1 µg/mL | Increased percentage of phagocytic cells and number of particles engulfed | |

| This compound | Macrophages and neutrophils | Not specified | Not specified | Amplifies phagocytic action |

Table 3: Effect of this compound and Tuftsin on Immune Cell Gene Expression and Activity

| Gene/Activity | Peptide | Cell Type/Model | Concentration/Dose | Change from Control | Reference |

| C3 mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | 3-fold decrease | |

| Casp1 mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | Wave-like alteration | |

| Il2rg mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | Significant alteration | |

| Xcr1 mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | Reduction | |

| Natural Killer (NK) Cell Cytotoxicity | Tuftsin | Mouse splenic effector cells | 50-100 µg/mL | Pronounced enhancement | |

| Reactive Oxygen Species (ROS) | Tuftsin-like peptides | Human blood neutrophils and monocytes | Not specified | Stimulation of oxygen metabolism |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Phagocytosis Assay (Flow Cytometry)

This protocol is adapted from a study on tuftsin's effect on human polymorphonuclear leukocytes (PMNs).

-

Cell Preparation: Isolate PMNs from human peripheral blood using a standard density gradient centrifugation method.

-

Assay Setup:

-

Plate the isolated PMNs in 24-well plates.

-

Prepare a suspension of fluorescently labeled microspheres.

-

Add tuftsin to the cell cultures at a final concentration of 5 µg/mL.

-

Add the fluorescent microspheres to the wells at a particle-to-cell ratio of 50:1.

-

Incubate the plates for 15 minutes at 37°C.

-

-

Sample Processing:

-

Wash the cells to remove non-engulfed microspheres.

-

Treat the cells with trypsin to detach any surface-bound microspheres.

-

Centrifuge the cells through fetal bovine serum to pellet the cells.

-

-

Data Acquisition and Analysis:

-

Resuspend the cell pellets in a suitable buffer for flow cytometry.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Analyze the data to determine the percentage of phagocytic cells and the mean fluorescence intensity, which corresponds to the number of engulfed particles per cell.

-

Cytokine Release Assay (ELISA)

This protocol is based on a study investigating this compound's effect on cytokine levels in a social stress model in rats.

-

Animal Model and Treatment:

-

Induce social stress in male rats through daily confrontations for 20 days.

-

Administer this compound intraperitoneally at a dose of 100 mcg/kg/day to the treatment group. A control group receives a vehicle injection.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples from the animals.

-

Process the blood to obtain serum.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).

-

Coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the serum samples and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokines in the serum samples based on the standard curve.

-

Gene Expression Analysis (Real-Time PCR)

This protocol is derived from a study on this compound's effect on inflammation-related gene expression in the mouse spleen.

-

Animal Treatment and Tissue Collection:

-

Administer a single intraperitoneal injection of this compound (100 µg/kg) to mice.

-

At specific time points post-injection (e.g., 30 minutes, 90 minutes), euthanize the animals and collect the spleens.

-

-

RNA Extraction and cDNA Synthesis:

-

Homogenize the spleen tissue and extract total RNA using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing cDNA, gene-specific primers for the target genes (e.g., C3, Casp1, Il2rg, Xcr1) and a housekeeping gene, and a fluorescent dye (e.g., SYBR Green).

-

Perform the real-time PCR using a thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Signaling Pathways

Tuftsin Signaling Pathway

Tuftsin exerts its immunomodulatory effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of immune cells such as macrophages and microglia. Nrp1 acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) receptor 1 (TβR1). The binding of tuftsin to Nrp1 facilitates the activation of the canonical TGF-β signaling pathway, leading to the phosphorylation of Smad3. Phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes involved in immune responses, including those that promote an anti-inflammatory M2 phenotype in microglia.

Caption: Tuftsin signaling through the Nrp1/TGF-β pathway.

This compound's Immunomodulatory Mechanism

The precise signaling pathway for this compound's immunomodulatory effects is less defined than that of tuftsin. However, evidence suggests that this compound modulates the immune system primarily through the regulation of gene expression. Studies have shown that this compound can alter the expression of genes encoding cytokines, chemokines, and their receptors in the spleen. For instance, this compound has been observed to decrease the mRNA levels of the complement component C3 and alter the expression of caspase 1 (Casp1), interleukin-2 receptor gamma chain (Il2rg), and chemokine receptor Xcr1. This suggests that this compound's immunomodulatory actions may be mediated by its influence on the transcriptional regulation of key immune-related genes, thereby affecting various immune processes. The upstream receptors and the specific intracellular signaling cascades that lead to these changes in gene expression are still under investigation.

Caption: this compound's proposed immunomodulatory workflow via gene expression.

Conclusion

This compound and tuftsin, while closely related, exhibit distinct immunomodulatory profiles. Tuftsin is a potent, naturally occurring stimulator of phagocytic cells, acting through the well-defined Nrp1/TGF-β signaling pathway. This compound, its stabilized synthetic analogue, demonstrates a more complex immunomodulatory role, primarily characterized by its ability to modulate the expression of a wide array of immune-related genes. This results in a broader spectrum of effects, including anti-inflammatory actions in certain contexts.

For researchers and drug development professionals, the choice between these peptides depends on the desired therapeutic outcome. Tuftsin and its direct analogues may be more suitable for applications requiring a direct and potent stimulation of phagocytic activity. In contrast, this compound's multifaceted profile, combining immunomodulatory, anxiolytic, and nootropic properties, may offer advantages in treating conditions with a complex interplay between the nervous and immune systems, such as stress-induced immune dysregulation. Further research is warranted to fully elucidate the specific receptors and signaling pathways mediating this compound's immunomodulatory effects and to directly compare the quantitative effects of both peptides under a wider range of conditions. This will enable a more targeted and effective therapeutic application of these promising immunomodulatory peptides.

References

- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Peptide: Unraveling Its Potential in Neurological and Immunological Research - SM Mirror [smmirror.com]

- 3. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. The Influence of this compound on the Level of Cytokines Under the Conditions of "Social" Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Selank on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selank, a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin, has garnered significant attention for its anxiolytic, nootropic, and neuroprotective properties. Its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems, including the GABAergic and serotonergic systems.[1] A growing body of preclinical evidence suggests that a key component of this compound's cognitive-enhancing and neuroprotective effects lies in its ability to modulate the expression of brain-derived neurotrophic factor (BDNF).[1][2]

BDNF is a critical neurotrophin that plays a pivotal role in neuronal survival, differentiation, synaptic plasticity, and cognitive function.[2] Dysregulation of BDNF expression has been implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on BDNF expression, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the implicated signaling pathways.

Quantitative Data on this compound's Effect on BDNF Expression

The following tables summarize the quantitative findings from key preclinical studies investigating the impact of this compound on BDNF expression in rodent models. It is important to note that access to the full text of some primary studies was limited; therefore, some specific quantitative values are not available and are indicated as "Not Available (N/A)".

Table 1: Effect of this compound on BDNF mRNA Expression in the Rat Hippocampus

| Study | Animal Model | This compound Dosage | Treatment Duration | Time Point of Measurement | Method | Key Findings |

| Inozemtseva et al. (2008)[3] | Male Wistar Rats | 250 µg/kg and 500 µg/kg (intranasal) | Single dose | 3 hours post-administration | RT-PCR | Statistically significant increase in BDNF mRNA levels at both doses. Specific fold-change values are N/A. |

Table 2: Effect of this compound on BDNF Protein Levels

| Study | Animal Model | This compound Dosage | Treatment Duration | Brain Region | Method | Key Findings |

| Inozemtseva et al. (2008) | Male Wistar Rats | 250 µg/kg and 500 µg/kg (intranasal) | Single dose | Hippocampus | ELISA | Statistically significant increase in BDNF protein levels at both doses 24 hours post-administration. Specific concentration changes are N/A. |

| Kolik et al. (2019) | Outbred rats with ethanol-induced memory impairment | 0.3 mg/kg/day (intraperitoneal) | 7 days | Hippocampus and Prefrontal Cortex | ELISA | Prevented the ethanol-induced increase in BDNF content (p<0.05). Specific BDNF concentrations are N/A. |

| Kolik et al. (2019) | 9-month-old rats (not exposed to ethanol) | 0.3 mg/kg/day (intraperitoneal) | 7 days | N/A | N/A | Produced a cognitive-stimulating effect (p<0.05), the direct effect on basal BDNF levels was not specified in the abstract. |

Signaling Pathways

This compound's influence on BDNF expression is believed to be mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for BDNF. The binding of BDNF to TrkB initiates a cascade of intracellular signaling pathways crucial for neuroplasticity and cell survival. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

References

- 1. Intranasal administration of the peptide this compound regulates BDNF expression in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, Peptide Analogue of Tuftsin, Protects Against Ethanol-Induced Memory Impairment by Regulating of BDNF Content in the Hippocampus and Prefrontal Cortex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Neuroregulatory Effects of Selank on Dopaminergic and Serotonergic Systems: A Technical Guide

For Immediate Release: SHANGHAI, China – The synthetic heptapeptide Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) continues to garner significant interest within the neuropharmacological community for its unique anxiolytic, nootropic, and neuroprotective properties. This document provides an in-depth technical overview of the current understanding of this compound's impact on the core monoaminergic systems—specifically, the dopamine and serotonin pathways. It synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the proposed mechanisms of action.

Executive Summary

This compound, a synthetic analogue of the endogenous immunomodulatory peptide tuftsin, exerts complex and often subtle effects on the central nervous system.[1][2] Its primary mechanism is not through direct receptor binding but rather through the modulation of neurotransmitter synthesis, metabolism, and gene expression.[1][3] Research indicates that this compound can normalize serotonin and dopamine levels, particularly under conditions of stress or neurochemical imbalance, such as antenatal hypoxia.[4] Its effects are highly dependent on the baseline neurochemical state and genetic strain of the animal model, suggesting a regulatory or "harmonizing" role rather than that of a simple agonist or antagonist. This guide will dissect these strain-dependent effects and outline the broader proposed mechanisms, including the inhibition of enkephalin-degrading enzymes and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).

Impact on the Dopaminergic System

This compound's influence on the dopamine (DA) system is multifaceted, involving the modulation of synthesis, metabolism, and potentially receptor sensitivity. Preclinical evidence points towards an activation of brain monoaminergic systems, including dopamine synthesis and turnover.

Quantitative Effects on Dopamine and Metabolites

Studies have demonstrated that this compound's effect on dopamine metabolism is not uniform and can vary significantly between different genetic strains and brain regions. A key study by Narkevich et al. highlights this differential impact.

| Parameter | Animal Model | Brain Region | Dosage | Observed Effect |

| DOPAC & HVA | C57Bl/6 Mice | Frontal Cortex, Hippocampus | 0.3 mg/kg | Increase in metabolites |

| DOPAC & HVA | BALB/c Mice | Frontal Cortex, Hippocampus | 0.3 mg/kg | Decrease in metabolites |

| Dopamine | Adult rats (post-hypoxia) | Brain (unspecified) | 300 µg/kg | Significant increase to normal levels |

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data sourced from Narkevich et al. (2008) and Semenova et al. (2008).

These findings suggest that this compound may increase DA turnover in stress-susceptible C57Bl/6 mice while decreasing it in BALB/c mice, which exhibit a more passive stress response. In a rat model of antenatal hypoxia, where baseline dopamine levels were suppressed, this compound administration restored them to normal levels.

Proposed Mechanisms of Action

The leading hypothesis for this compound's dopaminergic action involves the modulation of key enzymes and the indirect influence of other neuropeptides.

-

Enzyme Modulation : this compound may influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

-

Enkephalin Regulation : The peptide is believed to inhibit enzymes that degrade enkephalins. Enkephalins can modulate dopaminergic activity, and by extending their signaling lifetime, this compound may indirectly influence dopamine pathways.

The proposed logical pathway for this compound's effect on dopamine metabolism is visualized below.

Impact on the Serotonergic System

This compound demonstrates a clear tropism for the serotonergic system, often working to normalize serotonin (5-HT) levels that have been disrupted by stress or pathological conditions. Its effects are again strain- and condition-dependent.

Quantitative Effects on Serotonin and Metabolites

The impact of this compound on 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), varies based on the animal model's baseline anxiety and stress-coping phenotype.

| Parameter | Animal Model | Brain Region | Dosage | Observed Effect |

| 5-HT & 5-HIAA | BALB/c Mice (Passive) | Hippocampus | 0.3 mg/kg | Decrease in 5-HT and 5-HIAA |

| 5-HT & 5-HIAA | C57Bl/6 Mice (Susceptible) | Hippocampus | 0.3 mg/kg | No significant effect |

| Serotonin | Adult rats (post-hypoxia) | Brain (unspecified) | 300 µg/kg | Decrease to normal levels |

5-HT: Serotonin; 5-HIAA: 5-Hydroxyindoleacetic acid. Data sourced from Narkevich et al. (2008) and Semenova et al. (2008).

In BALB/c mice, which have constitutively higher levels of 5-HT and 5-HIAA in the hippocampus, this compound administration led to a decrease in both. Conversely, in C57Bl/6 mice, it had no significant effect on the serotonergic system. In rats subjected to antenatal hypoxia, which caused an abnormal increase in serotonin, this compound treatment restored the levels to a normal baseline. This supports the hypothesis that this compound acts as a stabilizing agent.

Proposed Mechanisms of Action

This compound's regulatory effects on the serotonin system are thought to be mediated by several mechanisms, including effects on synthesis, reuptake, and receptor sensitivity.

-

Synthesis and Metabolism : The peptide appears to influence the exchange of monoamines and the activity of tryptophan hydroxylase, a key enzyme in serotonin synthesis. The observed changes in the 5-HIAA/5-HT ratio in some studies suggest a modulation of serotonin turnover.

-

Reuptake Inhibition : Some sources suggest this compound may inhibit the reuptake of serotonin, which would increase its synaptic availability.

-

Receptor Sensitivity : this compound may also modulate the sensitivity of serotonin receptors, making them more responsive to endogenous serotonin.

A diagram illustrating the proposed signaling pathway for this compound's serotonergic effects is provided below.

Experimental Protocols

The findings summarized in this guide are primarily derived from preclinical studies using rodent models. Understanding the methodologies is crucial for interpreting the data.

Animal Models and Drug Administration

-

Subjects : Male BALB/c and C57Bl/6 mice are frequently used to compare effects in strains with different anxiety-like phenotypes. Wistar rats have been used in studies investigating the reversal of hypoxia-induced neurochemical changes.

-

Administration : this compound is typically administered via intraperitoneal (i.p.) injection. A common dosage used in these neurochemical studies is 0.3 mg/kg (or 300 µg/kg).

Neurochemical Analysis

-

Method : The primary technique for quantifying monoamines and their metabolites in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Procedure :

-

Following a defined post-injection period, animals are sacrificed.

-

Specific brain regions (e.g., hippocampus, frontal cortex, striatum, hypothalamus) are rapidly dissected on ice.

-

Tissue samples are homogenized in a perchloric acid solution.

-

The homogenate is centrifuged, and the supernatant is filtered.

-

The resulting sample is injected into the HPLC system for separation and quantification of norepinephrine, dopamine, serotonin, DOPAC, HVA, and 5-HIAA.

-

The general workflow for these experiments is outlined in the following diagram.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is not a classical agonist or antagonist for dopamine or serotonin receptors. Instead, it functions as a sophisticated neuroregulatory peptide. Its primary impact is the stabilization of dopaminergic and serotonergic systems, particularly when they are perturbed by stress, genetic predisposition, or injury. The effects are highly context-dependent, varying with brain region and the subject's baseline neurochemical state.

Future research should aim to:

-

Elucidate the precise molecular interactions between this compound and key enzymes like tyrosine and tryptophan hydroxylase.

-

Investigate the downstream effects of this compound-induced BDNF expression on dopaminergic and serotonergic neuron health and plasticity.

-

Conduct studies using in vivo microdialysis to understand the real-time effects of this compound on neurotransmitter release and clearance in awake, behaving animals.

-

Translate these preclinical findings into well-controlled human clinical trials to validate its therapeutic potential for anxiety and stress-related disorders.

References

An In-depth Technical Guide to Selank's Interaction with the GABAergic System in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular interactions between the synthetic peptide Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) and the GABAergic system in the brain. This compound, a heptapeptide analog of the endogenous immunomodulatory peptide tuftsin, exhibits pronounced anxiolytic and nootropic effects with a notable absence of the sedative and amnestic side effects associated with classical benzodiazepines.[1] This document consolidates current research findings, presenting quantitative data on gene expression, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows. The primary mechanism of this compound's action is identified as a positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, leading to an enhancement of GABAergic inhibition.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals in neuropharmacology and drug development investigating novel anxiolytic agents.

Introduction

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability and maintaining the balance between neuronal excitation and inhibition.[2] The GABAA receptor, a ligand-gated ion channel, is a key pharmacological target for anxiolytic drugs. This compound has emerged as a promising therapeutic candidate with anxiolytic properties comparable to benzodiazepines, but with a more favorable side-effect profile. Understanding the nuanced interaction of this compound with the GABAergic system is paramount for its further development and clinical application.

Molecular Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

Current scientific evidence strongly indicates that this compound functions as a positive allosteric modulator of the GABAA receptor. This means that this compound does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. This modulation is considered the primary basis for its anxiolytic effects.

This compound's interaction with the GABAA receptor is distinct from that of benzodiazepines. While both compound classes potentiate GABAergic inhibition, this compound appears to have a different binding site and modulatory profile. Research indicates that this compound can alter the number of specific binding sites for [3H]GABA without affecting the receptor's affinity for GABA itself (Kd). This suggests a mechanism that influences receptor availability or conformation, thereby potentiating the inhibitory response to GABA.

The binding of this compound to its allosteric site on the GABAA receptor is believed to initiate a cascade of intracellular events that culminate in a decrease in neuronal excitability. While the precise downstream signaling pathway is still under investigation, it is hypothesized to involve the modulation of intracellular signaling molecules that can, in turn, influence gene expression.

Signaling Pathway Diagram

Quantitative Data on this compound's Interaction with the GABAergic System

Effects on Gene Expression

This compound administration has been shown to significantly alter the mRNA levels of numerous genes involved in GABAergic neurotransmission in the frontal cortex of rats. These changes are observed within hours of administration, suggesting a rapid and direct influence on gene transcription.

| Gene | Function | Time Point | Fold Change (vs. Control) | Reference |

| GABAA Receptor Subunits | ||||

| Gabre | GABAA Receptor Subunit ε | 1 hour | ↑ (Significant Increase) | |

| Gabrq | GABAA Receptor Subunit θ | 1 hour | ↑ (Significant Increase) | |

| Gabra6 | GABAA Receptor Subunit α6 | 3 hours | ↑ 7.6 | |

| GABA Transporters | ||||

| Slc6a13 | GABA Transporter 2 (GAT-2) | 1 hour | ↑ (Altered) | |

| Other Neurotransmission-Related Genes | ||||

| Hcrt | Hypocretin (Orexin) Neuropeptide Precursor | 3 hours | ↑ 128.3 |

Note: Many of the gene expression changes are reported qualitatively in the literature as "significant changes" without specific fold-change values being consistently available in all summaries.

Radioligand Binding Assays

Studies utilizing [3H]GABA radioligand binding assays have provided insights into this compound's interaction with the GABAA receptor. It has been reported that in the presence of this compound, the number of specific binding sites (Bmax) for [3H]GABA is altered; however, the affinity of the receptor for GABA (Kd) is not affected. Specific quantitative values for Bmax changes are not consistently reported in the available literature.

Electrophysiological Studies

Electrophysiological studies on rat hippocampal slices have demonstrated that the application of this compound increases the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal neurons. This provides functional evidence for the potentiation of GABAergic signaling. In the examined concentration range of 1-8 μM, this compound did not show a significant dose-dependence. Specific quantitative data on the percentage increase in sIPSC amplitude and frequency are not detailed in the readily available literature.

Experimental Protocols

Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the methodology used to assess changes in gene expression in the rat frontal cortex following this compound administration.

Objective: To quantify the relative mRNA levels of genes involved in GABAergic and other neurotransmitter systems.

Materials:

-

Male Wistar rats

-

This compound (dissolved in deionized water)

-

GABA (dissolved in deionized water)

-

Deionized water (vehicle control)

-

RNA extraction kit (e.g., RNeasy® Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., RT2 First Strand Kit, Qiagen)

-

Custom PCR array for neurotransmission-related genes (e.g., CAPR11632, Qiagen)

-

Real-time PCR system (e.g., StepOnePlus™, Life Technologies)

-

SYBR Green Mastermix

Procedure:

-

Animal Treatment: A single intranasal dose of this compound (300 μg/kg) or GABA (300 μg/kg) is administered to male Wistar rats. A control group receives an equivalent volume of deionized water.

-

Tissue Collection: Animals are euthanized at 1 and 3 hours post-administration. The frontal cortex is rapidly dissected and immediately frozen in liquid nitrogen.

-

RNA Isolation: Total RNA is extracted from the frontal cortex tissue using an RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: The expression of 84 genes involved in neurotransmission is analyzed using a custom PCR array on a real-time PCR system. The typical thermal cycling conditions are: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: The threshold cycle (Ct) values are normalized to appropriate reference genes. The relative changes in gene expression are calculated using the 2-ΔΔCt method.

Radioligand Binding Assay ([3H]GABA)

This protocol is designed to assess the effect of this compound on the binding of GABA to its receptors in rat brain synaptic membranes.

Objective: To determine if this compound alters the number of binding sites (Bmax) or the binding affinity (Kd) of [3H]GABA to GABAA receptors.

Materials:

-

[3H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound

-

Rat brain synaptic membranes

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Synaptic membranes are prepared from rat brains through a series of homogenization and centrifugation steps.

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]GABA in the presence and absence of varying concentrations of this compound. A parallel set of tubes containing a high concentration of unlabeled GABA is used to determine non-specific binding.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine the Bmax and Kd values.

Ex Vivo Whole-Cell Patch-Clamp Recording

This protocol details the procedure for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from pyramidal neurons in acute hippocampal slices.

Objective: To measure the functional effect of this compound on GABAergic synaptic transmission.

Materials:

-

Male Wistar rats (3-4 weeks old)

-

Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)

-

Artificial cerebrospinal fluid (aCSF) for recording

-

Internal solution for patch pipette (containing high chloride to record inward sIPSCs)

-

This compound stock solution

-

Vibrating microtome

-

Patch-clamp rig with amplifier, digitizer, and microscope

Procedure:

-

Slice Preparation: Anesthetize the rat and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome in ice-cold slicing solution.

-

Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

-

Recording: Transfer a single slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF. Identify pyramidal neurons in the CA1 region.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.

-

Data Acquisition: Clamp the neuron at a holding potential of -70 mV to record inward sIPSCs. After establishing a stable baseline, apply this compound to the bath and record the changes in sIPSC frequency and amplitude.

-

Data Analysis: Analyze the recorded currents to quantify the frequency and amplitude of sIPSCs before and after this compound application.

Downstream Effects and Broader Implications

The modulation of the GABAergic system by this compound likely initiates a cascade of downstream events that contribute to its broader neuroprotective and nootropic effects. One significant downstream effect is the regulation of Brain-Derived Neurotrophic Factor (BDNF). Studies have shown that this compound can increase the gene expression of both BDNF and its receptor, TrkB, in the hippocampus. This upregulation of the BDNF/TrkB signaling pathway is a plausible mechanism underlying this compound's observed positive effects on memory and learning.

Conclusion and Future Directions

This compound demonstrates a significant and complex interaction with the GABAergic system, primarily through positive allosteric modulation of GABAA receptors. This activity is supported by evidence of altered gene expression of key components of the GABAergic system and functional potentiation of inhibitory synaptic transmission. While the precise binding site and the full downstream signaling cascade remain to be fully elucidated, the available data provide a strong foundation for its anxiolytic and nootropic effects.

Future research should focus on:

-

Determining specific quantitative binding data (Ki, EC50/IC50) for this compound at various GABAA receptor subunit compositions.

-

Publishing detailed quantitative results from electrophysiological studies to fully characterize the potentiation of GABA-evoked currents by this compound in different neuronal populations.

-

Elucidating the complete downstream signaling cascade initiated by this compound's modulation of the GABAA receptor, including the link to BDNF expression.

A deeper understanding of this compound's interaction with the GABAergic system will be instrumental in its further development as a therapeutic agent for anxiety and other neurological disorders.

References

- 1. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidesystems.com [peptidesystems.com]

- 3. Peptide this compound Enhances the Effect of Diazepam in Reducing Anxiety in Unpredictable Chronic Mild Stress Conditions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Amino Acid Sequence of Selank

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selank, a synthetic heptapeptide, has garnered significant attention in the fields of neuropsychopharmacology and immunology for its anxiolytic, nootropic, and immunomodulatory properties. Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, this compound is an analogue of the endogenous peptide tuftsin. This technical guide provides a comprehensive overview of the molecular structure and amino acid sequence of this compound. It details its physicochemical properties, presents quantitative data on its biological activity, outlines key experimental protocols for its study, and visualizes its primary signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development.

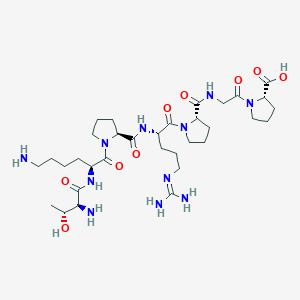

Molecular Structure and Amino Acid Sequence

This compound is a heptapeptide, meaning it is a peptide derived from seven amino acids. Its structure is based on the native tetrapeptide tuftsin (Thr-Lys-Pro-Arg), with the addition of a Pro-Gly-Pro tripeptide sequence at the C-terminus. This modification enhances its metabolic stability and prolongs its duration of action compared to its parent molecule.[1][2]

Amino Acid Sequence: Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP)[3][4][5]

Chemical and Physical Properties

The addition of the proline-rich C-terminal fragment not only increases stability but also influences the peptide's overall physicochemical characteristics. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C33H57N11O9 | |

| Molecular Weight | 751.87 g/mol | |

| IUPAC Name | L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline | |

| CAS Number | 129954-34-3 | |

| Synonyms | Selanc, TP-7 |

Quantitative Data on Biological Activity